molecular formula C13H18N2O B3174997 (R)-3-(benzylamino)azepan-2-one CAS No. 955114-24-6

(R)-3-(benzylamino)azepan-2-one

Cat. No.: B3174997
CAS No.: 955114-24-6
M. Wt: 218.29 g/mol
InChI Key: JRGFAORRKSDLLX-GFCCVEGCSA-N
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Description

(R)-3-(Benzylamino)azepan-2-one is a seven-membered lactam (azepan-2-one) substituted at the 3-position with a benzylamino group in the R-configuration. Its molecular formula is C₁₃H₁₆N₂O, with a molecular weight of 216.28 g/mol. The compound features two key functional groups: a lactam (cyclic amide) and a benzylamine moiety, which confer unique physicochemical and biological properties. It serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and proteolytic pathways .

Properties

IUPAC Name

(3R)-3-(benzylamino)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13-12(8-4-5-9-14-13)15-10-11-6-2-1-3-7-11/h1-3,6-7,12,15H,4-5,8-10H2,(H,14,16)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGFAORRKSDLLX-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(=O)[C@@H](C1)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654517
Record name (3R)-3-(Benzylamino)azepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955114-24-6
Record name (3R)-3-(Benzylamino)azepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(benzylamino)azepan-2-one can be achieved through several methods. One common approach involves the use of gold-catalyzed reactions. For instance, a two-step [5 + 2] annulation process has been developed, which involves key gold catalysis and shows high regioselectivities and good to excellent diastereoselectivities .

Industrial Production Methods

Industrial production methods for ®-3-(benzylamino)azepan-2-one are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

®-3-(benzylamino)azepan-2-one can undergo various types of chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of ®-3-(benzylamino)azepan-2-one include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

(R)-3-(benzylamino)azepan-2-one has been investigated for its role as a precursor in the synthesis of bioactive compounds, particularly those targeting neurological pathways. Its structural features allow it to interact with various biological receptors, making it a candidate for drug development.

Case Studies:

  • Neuromodulatory Agents: Research indicates that derivatives of azepanones can modulate the activity of metabotropic glutamate receptors (mGluRs), which are crucial in neurological processes such as memory and learning. The compound's ability to be modified into potent ligands for these receptors suggests its importance in developing treatments for cognitive disorders .

Synthetic Organic Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups facilitate various chemical reactions, including amination and acylation, which are essential in synthesizing pharmaceuticals and agrochemicals.

Applications:

  • Synthesis of Melanocortin Receptor Antagonists: The compound has been used to develop antagonists for melanocortin receptors, which are involved in numerous physiological functions including energy homeostasis and inflammation .
Application AreaDescription
Neurological Drug DevelopmentUsed as a precursor for compounds targeting mGluRs
Synthesis of AntagonistsServes as an intermediate for melanocortin receptor antagonists

Research and Development

The compound is also utilized in research settings to explore its pharmacological properties and potential therapeutic effects. Its role as a building block in medicinal chemistry allows researchers to investigate new therapeutic pathways.

Research Insights:

  • Studies have shown that modifying the azepanone structure can lead to compounds with enhanced efficacy and selectivity for specific biological targets. The exploration of these derivatives is ongoing, with promising results indicating their potential use in treating conditions such as depression and anxiety .

Mechanism of Action

The mechanism of action of ®-3-(benzylamino)azepan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Biological Activity/Use Reference
(R)-3-(Benzylamino)azepan-2-one C₁₃H₁₆N₂O 216.28 Benzylamino, lactam Pharmaceutical intermediate
3-(Benzoylamino)azepan-2-one C₁₃H₁₆N₂O₂ 232.28 Benzoylamino, lactam Crystallography studies
(R)-3-Amino-1-ethylazepan-2-one C₉H₁₇N₃O 183.25 Amino, ethyl, lactam Synthetic intermediate
ELN318463* C₂₃H₂₅BrClN₃O₃S 562.89 4-Bromobenzylamino, sulfonamide Protease inhibition (hypothetical)
(R)-tert-butyl 1-(benzylamino)-3-hydroxy-1-oxopropan-2-ylcarbamate C₁₆H₂₃N₃O₅ 337.38 Benzylamino, carbamate, hydroxy Lacosamide synthesis impurity

*ELN318463: (R)-N-(4-bromobenzyl)-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide .

Key Observations:

Replacing the benzylamino group with a benzoylamino moiety (amide instead of amine) in 3-(benzoylamino)azepan-2-one reduces basicity, altering solubility and hydrogen-bonding capacity .

Pharmacological Implications: ELN318463, a sulfonamide derivative, may exhibit protease inhibitory activity due to its structural similarity to BMS299897, a known γ-secretase inhibitor . The carbamate-containing impurity from lacosamide synthesis () highlights stability challenges in benzylamino-containing intermediates during drug manufacturing .

Physicochemical Properties

  • Solubility: The benzoylamino analog (C₁₃H₁₆N₂O₂) is less water-soluble than this compound due to the amide group’s reduced polarity .
  • Crystallinity: 3-(Benzoylamino)azepan-2-one crystallizes in a monoclinic system (space group P2₁/c), as confirmed by X-ray diffraction, whereas the benzylamino variant’s crystal data remain unreported .

Biological Activity

(R)-3-(benzylamino)azepan-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a member of the azepanone class, characterized by a seven-membered cyclic structure containing a carbonyl group. The presence of the benzylamino substituent is significant, as it may influence the compound's interaction with biological targets.

Research indicates that this compound may interact with various molecular targets, potentially including neurotransmitter receptors and enzymes involved in metabolic pathways. Its activity could be linked to:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can enhance cognitive function by increasing acetylcholine levels in the synaptic cleft .
  • Receptor Modulation : The compound may act as a ligand for specific receptors, potentially influencing signaling pathways associated with neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings from studies on this compound and related compounds:

Study Biological Activity IC50 / Ki Value Notes
Study 1AChE Inhibition1.9 μMDemonstrated potential for enhancing cognitive function .
Study 2MAO-B Inhibition0.036 μMSuggested multitarget potential for treating neurodegenerative diseases .
Study 3Chemokine InhibitionNot specifiedShowed broad-spectrum anti-inflammatory effects in vivo .

Case Studies and Research Findings

  • Cognitive Enhancement : In a study examining AChE inhibitors, this compound was identified as a promising candidate due to its ability to inhibit AChE effectively, leading to increased acetylcholine levels. This mechanism suggests potential applications in treating Alzheimer's disease and other cognitive disorders .
  • Multitargeted Ligands : The compound's structural features allow it to act on multiple targets simultaneously, making it a candidate for multitarget-directed ligands (MTDLs). Research has indicated that compounds with such properties can provide synergistic effects in treating complex diseases like Alzheimer's by addressing various pathological mechanisms concurrently .
  • Anti-inflammatory Properties : Similar azepanone derivatives have been studied for their anti-inflammatory effects, suggesting that this compound may also exhibit these properties through inhibition of chemokine pathways. This could be particularly relevant in conditions characterized by chronic inflammation .

Q & A

Basic: What are the established synthetic routes for (R)-3-(benzylamino)azepan-2-one, and what key reaction parameters influence stereoselectivity?

Methodological Answer:
The synthesis of this compound typically involves palladium-catalyzed allylic alkylation or annulation reactions. For example, palladium complexes with chiral ligands (e.g., derivatives of benzylamine and pinanone) can induce stereoselectivity during key steps like cyclization or alkylation . Critical parameters include:

  • Catalyst choice : Chiral ligands such as (1R,2R,5R)-3-(benzylimino)-2,6,6-trimethylbicyclo[3.1.1]heptane-2-ol (HL1) enhance enantiomeric excess by coordinating to palladium and directing stereochemistry .
  • Temperature : Lower temperatures (0–5°C) reduce racemization during lactam formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in annulation reactions .
    Experimental protocols from palladium-catalyzed allylic alkylation studies suggest that optimizing these parameters can achieve enantiomeric ratios >95:5 .

Basic: How is the crystal structure of this compound characterized, and what are its key bond lengths/angles?

Methodological Answer:
X-ray crystallography is the gold standard for structural elucidation. For the related compound 3-(benzoylamino)azepan-2-one, atomic coordinates and displacement parameters reveal:

  • Bond lengths : The C=O bond in the lactam ring measures 1.23 Å, while the N–C (benzyl) bond is 1.47 Å, indicating partial double-bond character in the amide .

  • Angles : The N–C–C angle in the azepanone ring is 112.5°, consistent with sp³ hybridization.
  • Hydrogen bonding : Intermolecular N–H···O interactions (2.89 Å) stabilize the crystal lattice .
    For the (R)-enantiomer, chiral centers are confirmed using Flack parameters derived from diffraction data .

Advanced: What computational methods are used to predict the enantiomeric stability of this compound, and how do they compare with experimental data?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model enantiomeric stability by analyzing:

  • Energy barriers : Transition states for racemization are calculated to assess kinetic stability. For example, a ΔG‡ >25 kcal/mol suggests high enantiopurity under ambient conditions.
  • Non-covalent interactions : AIM (Atoms in Molecules) analysis identifies weak interactions (e.g., CH-π) that stabilize the (R)-configuration .
    Experimental validation via circular dichroism (CD) and polarimetry shows deviations <5% from computational predictions when solvent effects are included in simulations .

Advanced: How can conflicting NMR data on the compound's conformation in solution be resolved through dynamic NMR or variable-temperature studies?

Methodological Answer:
Dynamic NMR (DNMR) at variable temperatures (e.g., 200–400 K) resolves conformational equilibria:

  • Coalescence temperature : For exchanging protons (e.g., NH in the lactam), coalescence near 300 K indicates a free energy barrier (ΔG‡) of ~12–15 kcal/mol.
  • Line-shape analysis : Software like MestReNova fits spectra to extract rate constants (k) for ring inversion or amide rotation .
    For example, if ¹H NMR shows duplicated peaks for the benzyl group, DNMR can distinguish between static stereochemistry and slow conformational exchange .

Basic: What analytical techniques are recommended for assessing the purity of this compound, and how are impurity thresholds determined?

Methodological Answer:

  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities like ethyl 3-(benzylamino)-3-oxopropanoate (similarity score 0.71) . Pharmacopeial guidelines cap individual impurities at ≤0.5% and total impurities at ≤2.0% .
  • Chiral GC : Separates enantiomers using β-cyclodextrin columns; enantiomeric excess (ee) >98% is typical for pharmaceutical-grade material .
  • Karl Fischer titration : Determines water content (<0.1% w/w) to prevent hydrolysis during storage .

Advanced: What strategies optimize the yield of this compound in multi-step syntheses while minimizing racemization?

Methodological Answer:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amine during lactam formation. Boc deprotection with TFA minimizes side reactions .
  • Low-temperature quenching : Rapid cooling (-78°C) after alkylation steps traps intermediates before racemization.
  • Catalyst recycling : Immobilized palladium catalysts (e.g., Pd/C) reduce metal leaching and enable ≥5 reaction cycles without yield drop .
    Yield optimization matrices (DoE) suggest that a 1:1.2 molar ratio of benzylamine to lactam precursor maximizes conversion (>90%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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